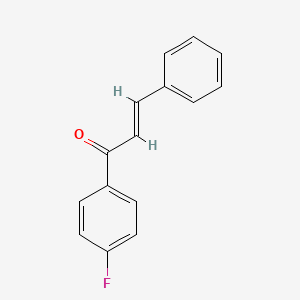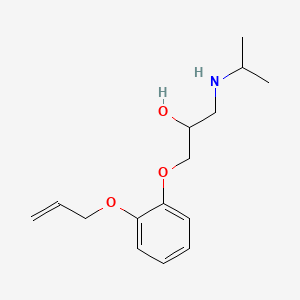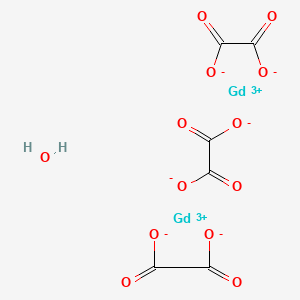
Gadolinium(III) oxalate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium(III) oxalate hydrate is a chemical compound with the formula Gd₂(C₂O₄)₃·xH₂O. It is the oxalate salt of gadolinium, a rare earth element. This compound typically appears as colorless crystals and is insoluble in water . This compound is of interest due to its unique properties and applications in various scientific fields.
Mechanism of Action
Target of Action
Gadolinium(III) oxalate hydrate is a compound with the chemical formula Gd2(C2O4)3 · xH2O
Mode of Action
The compound can interact with various substances under different conditions. For instance, the decahydrate of gadolinium oxalate thermally decomposes to obtain the anhydrous form, which can then be heated to produce gadolinium oxide . Gadolinium oxalate also reacts with hydrochloric acid to produce Gd(C2O4)Cl . It can also react with sodium hydroxide under hydrothermal conditions to produce gadolinium hydroxide .
Pharmacokinetics
It’s known that gadolinium-based contrast agents (gbcas), which are used in magnetic resonance imaging (mri), have been studied extensively . These studies have documented the retention of gadolinium in tissues, long after exposure
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactions with hydrochloric acid and sodium hydroxide occur under specific conditions . Additionally, the compound is insoluble in water , which could influence its action, efficacy, and stability in aqueous environments.
Biochemical Analysis
Biochemical Properties
It is known that gadolinium ions have a high magnetic moment, which is why they are used in contrast agents for magnetic resonance imaging
Cellular Effects
Studies have shown that exposure to gadolinium-based contrast agents, which contain gadolinium ions, can lead to gadolinium release and tissue deposition, potentially causing short- and long-term toxicity in several organs
Molecular Mechanism
It is known that the decahydrate of gadolinium oxalate thermally decomposes to obtain the anhydrous form, which can then be heated to produce gadolinium oxide . Gadolinium oxalate also reacts with hydrochloric acid to produce Gd(C2O4)Cl and with sodium hydroxide under hydrothermal conditions to produce gadolinium hydroxide
Temporal Effects in Laboratory Settings
It is known that the decahydrate of gadolinium oxalate thermally decomposes to obtain the anhydrous form, which can then be heated to produce gadolinium oxide
Dosage Effects in Animal Models
Studies have shown that exposure to gadolinium-based contrast agents can lead to gadolinium release and tissue deposition, potentially causing short- and long-term toxicity in several organs
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadolinium(III) oxalate hydrate can be synthesized by reacting gadolinium nitrate with oxalic acid. The reaction typically occurs in an aqueous solution, where gadolinium nitrate is dissolved in water and then mixed with a solution of oxalic acid. The resulting precipitate is this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled precipitation, filtration, and drying to obtain the final product. The purity and yield of the compound are critical factors in industrial production, often requiring additional purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions: Gadolinium(III) oxalate hydrate undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, this compound decomposes to form gadolinium oxide.
Acid-Base Reactions: It reacts with hydrochloric acid to produce gadolinium chloride and oxalic acid.
Hydrothermal Reactions: Under hydrothermal conditions, it reacts with sodium hydroxide to form gadolinium hydroxide.
Common Reagents and Conditions:
Hydrochloric Acid: Used in acid-base reactions to produce gadolinium chloride.
Sodium Hydroxide: Used in hydrothermal reactions to produce gadolinium hydroxide.
Heat: Applied in thermal decomposition to obtain gadolinium oxide.
Major Products Formed:
Gadolinium Oxide: Formed through thermal decomposition.
Gadolinium Chloride: Formed through reaction with hydrochloric acid.
Gadolinium Hydroxide: Formed through hydrothermal reaction with sodium hydroxide.
Scientific Research Applications
Gadolinium(III) oxalate hydrate has several scientific research applications, including:
Magnetic Refrigerants: Due to its magnetocaloric effect, it is used in magnetic refrigeration systems.
Biomedical Imaging: Gadolinium-based compounds are used as contrast agents in magnetic resonance imaging (MRI) due to their paramagnetic properties.
Nanotechnology: It is used in the synthesis of gadolinium-based nanoparticles for drug delivery and imaging applications.
Comparison with Similar Compounds
Gadolinium(III) Chloride Hydrate: Another gadolinium-based compound used in similar applications.
Gadolinium(III) Acetate Hydrate: Used in various chemical syntheses and applications.
Lanthanum(III) Oxalate Hydrate: Similar in structure but with different properties due to the presence of lanthanum instead of gadolinium.
Uniqueness: Gadolinium(III) oxalate hydrate is unique due to its specific combination of gadolinium and oxalate ions, which confer distinct thermal and chemical properties. Its applications in magnetic refrigeration and biomedical imaging highlight its versatility and importance in scientific research.
Properties
CAS No. |
22992-15-0 |
|---|---|
Molecular Formula |
C6H6Gd2O12 |
Molecular Weight |
584.6 g/mol |
IUPAC Name |
gadolinium;oxalic acid |
InChI |
InChI=1S/3C2H2O4.2Gd/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);; |
InChI Key |
TZEAWQUGAAXWJR-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Gd+3].[Gd+3] |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Gd].[Gd] |
physical_description |
White solid; [Hawley] White crystalline solid; [MSDSonline] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


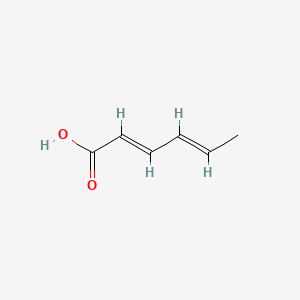

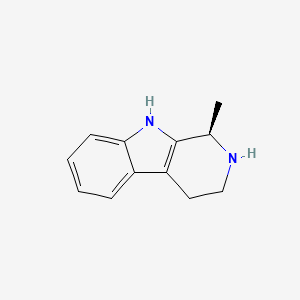
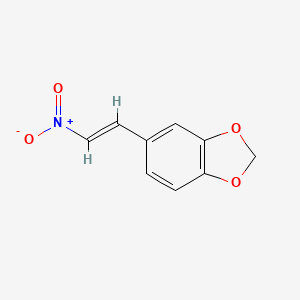
![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B3421770.png)
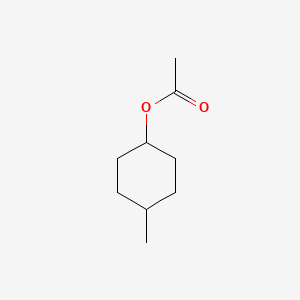
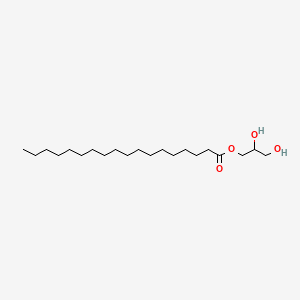

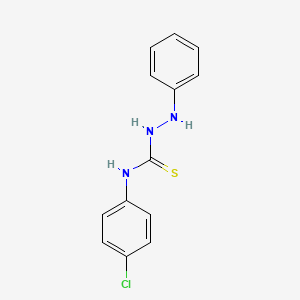
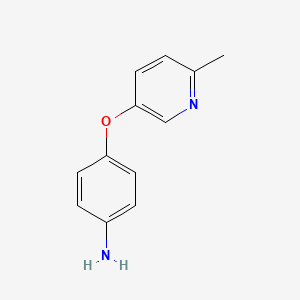
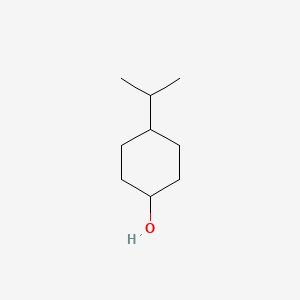
![3-([1,1'-Biphenyl]-3-yl)acrylic acid](/img/structure/B3421803.png)
